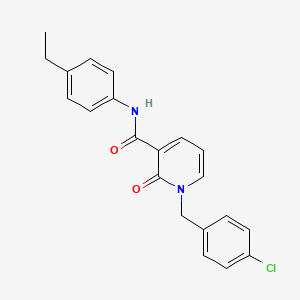

1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLONRVVZYIZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class and features a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 333.83 g/mol. The presence of the chlorobenzyl and ethylphenyl groups suggests potential interactions with various biological targets.

Research indicates that compounds in the dihydropyridine class often function as calcium channel blockers or exhibit kinase inhibition properties. Specifically, they may interact with various enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related dihydropyridine derivatives. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) compounds have demonstrated significant antitumor activity in human gastric carcinoma models. These compounds showed complete tumor stasis in xenograft models following oral administration, indicating a promising avenue for further research into similar structures, including 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Enzyme Inhibition

Dihydropyridine derivatives have been identified as potent inhibitors of various kinases. For example, modifications at specific positions on the pyridine ring can enhance enzyme potency and selectivity. Studies suggest that similar modifications could be explored for 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to optimize its biological activity .

Case Studies and Experimental Findings

Several case studies have investigated the biological effects of structurally related compounds:

These studies underline the significance of structural modifications in enhancing therapeutic efficacy.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is limited, related compounds have shown favorable profiles in terms of absorption, distribution, metabolism, and excretion (ADME). The safety profiles observed in preclinical trials suggest that further investigations into this compound could yield promising results regarding its therapeutic window.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The compound's structural features suggest potential efficacy against a range of microbial strains, which warrants further investigation into its mechanism of action and applications in antimicrobial therapies.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are critical in combating oxidative stress linked to various diseases. Studies have demonstrated that similar dihydropyridine derivatives possess significant antioxidant activities, indicating that 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also contribute positively in this area.

Synthesis Techniques

The synthesis of 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the use of catalysts such as N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide. This method allows for high yields under mild conditions, making it an efficient process for producing compounds with potential biological activities .

Metal–Organic Frameworks (MOFs)

The carboxamide derivatives related to this compound have been explored in the development of metal-organic frameworks. These frameworks are noted for their unique structural features and potential applications in gas storage and luminescent materials. The incorporation of carboxamide functionalities enhances the stability and functionality of these materials, indicating a promising direction for future research .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ghorbani-Vaghei et al. (2016) assessed the antibacterial properties of synthesized dihydropyridine derivatives against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that compounds like 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could serve as effective antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

Case Study 2: Antioxidant Activity

In another study focused on antioxidant properties, several dihydropyridine derivatives were tested using DPPH radical scavenging assays. The findings indicated a strong correlation between structural features and antioxidant activity.

| Compound | IC50 Value (µM) |

|---|---|

| Dihydropyridine Derivative A | 25 |

| Dihydropyridine Derivative B | 30 |

| 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo... | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.